
n-Butyltin tris(dibutyldithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyltin tris(dibutyldithiocarbamate) is an organotin compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. The compound is characterized by the presence of butyl groups attached to the tin atom and dibutyldithiocarbamate ligands, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyltin tris(dibutyldithiocarbamate) typically involves the reaction of n-butyltin chloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The general reaction can be represented as follows:
n-Butyltin chloride+3Sodium dibutyldithiocarbamate→n-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride
Industrial Production Methods
Industrial production of n-Butyltin tris(dibutyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
n-Butyltin tris(dibutyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state tin compounds.
Substitution: Alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
n-Butyltin tris(dibutyldithiocarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of n-Butyltin tris(dibutyldithiocarbamate) involves its interaction with metal ions and enzymes. The dithiocarbamate ligands form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The butyl groups attached to the tin atom also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- n-Butyltin tris(2-ethylhexanoate)
- n-Butyltin tris(acetate)
- n-Butyltin tris(benzoate)
Uniqueness
n-Butyltin tris(dibutyldithiocarbamate) is unique due to the presence of dibutyldithiocarbamate ligands, which provide enhanced stability and reactivity compared to other similar compounds. The dithiocarbamate ligands also contribute to the compound’s ability to form strong complexes with metal ions, making it valuable in various applications.
Propiedades
Número CAS |
73927-88-5 |
|---|---|
Fórmula molecular |
C31H63N3S6Sn |
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
[butyl-bis(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/3C9H19NS2.C4H9.Sn/c3*1-3-5-7-10(9(11)12)8-6-4-2;1-3-4-2;/h3*3-8H2,1-2H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
MHUWNEDAGJMHEM-UHFFFAOYSA-K |
SMILES canónico |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(SC(=S)N(CCCC)CCCC)SC(=S)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


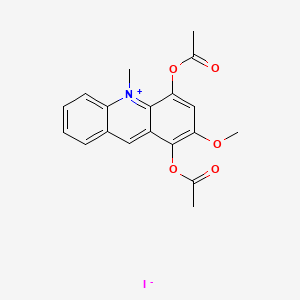

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)

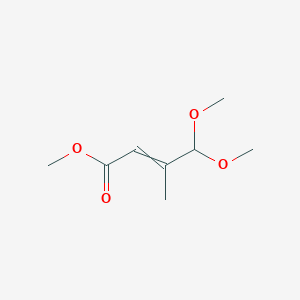
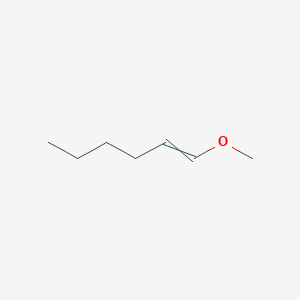
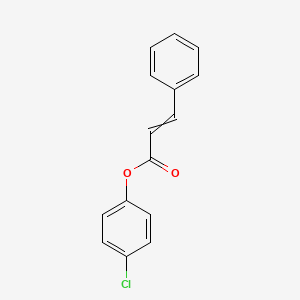
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
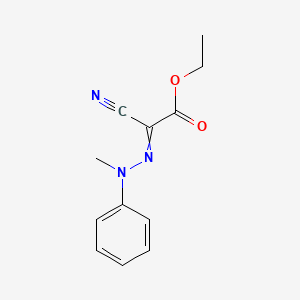
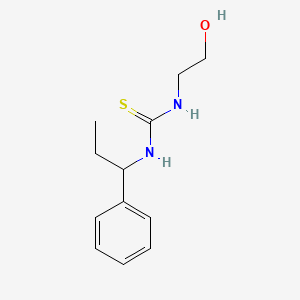
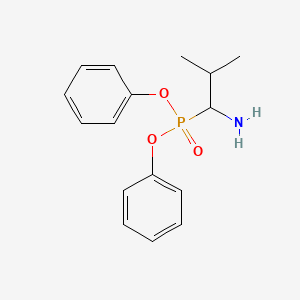
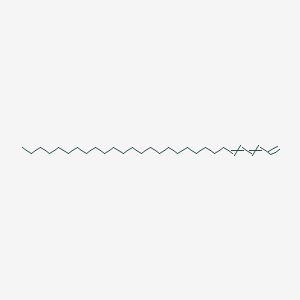
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

